molecular formula C22H20D3ClF3N B602602 rac Cinacalcet-d3 Hydrochloride CAS No. 1185097-33-9

rac Cinacalcet-d3 Hydrochloride

Cat. No.: B602602
CAS No.: 1185097-33-9
M. Wt: 396.89
InChI Key:
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Description

rac Cinacalcet-d3 Hydrochloride is a deuterium-labeled analog of rac Cinacalcet Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its role in the study of pharmacokinetics and metabolic profiling due to the presence of deuterium atoms, which replace hydrogen atoms in the molecule .

Scientific Research Applications

rac Cinacalcet-d3 Hydrochloride is widely used in scientific research, including:

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “rac Cinacalcet-d3 Hydrochloride” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions of “rac Cinacalcet-d3 Hydrochloride” could be in the treatment of secondary hyperparathyroidism in patients with Chronic Kidney Disease who are on hemodialysis or peritoneal dialysis . It could also be used for the treatment of hypercalcemia in patients with parathyroid carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Cinacalcet-d3 Hydrochloride involves the incorporation of deuterium into the molecular structure of rac Cinacalcet Hydrochloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The key steps include:

    Amide Formation and Reduction: Starting from ®-(+)-1-(1-naphthyl)ethylamine, the amide is formed and subsequently reduced.

    Reductive Amination: Reaction with an aldehyde followed by reduction of the resulting imine.

    Nucleophilic Substitution: Using a suitable partner that carries a leaving group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions: rac Cinacalcet-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for more precise tracking and quantitation in analytical methods .

Properties

IUPAC Name

N-(2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675767
Record name N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185097-33-9
Record name N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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